2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol
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Overview
Description
2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol is an organic compound that belongs to the oxazolidine family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol typically involves the condensation of 2-aminoethanol with a suitable aldehyde or ketone. The reaction is carried out under controlled conditions to ensure the formation of the oxazolidine ring. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial production process often includes purification steps to remove impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 2-(2-Isopropyl-1,3-oxazolidin-3-yl)ethanol
- 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol
Uniqueness
2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol is unique due to its specific pentyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
164850-44-6 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(2-pentyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-10-11(6-8-12)7-9-13-10/h10,12H,2-9H2,1H3 |
InChI Key |
RGTMUVZDOJSAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1N(CCO1)CCO |
Origin of Product |
United States |
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